molecular formula C20H19BrFN3O3 B14937757 N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide

N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B14937757
M. Wt: 448.3 g/mol
InChI Key: WCXKTMBKDOTZSN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Hexanamide Side Chain: This step involves the reaction of the quinazolinone core with a hexanoyl chloride or hexanoic acid derivative under suitable conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: Halogenated aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)pentanamide
  • N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific structural features, such as the length of the hexanamide side chain and the presence of both bromine and fluorine atoms. These structural elements contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H19BrFN3O3

Molecular Weight

448.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H19BrFN3O3/c21-13-9-10-17(15(22)12-13)23-18(26)8-2-1-5-11-25-19(27)14-6-3-4-7-16(14)24-20(25)28/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,26)(H,24,28)

InChI Key

WCXKTMBKDOTZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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